2-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
CAS No.: 2309569-97-7
Cat. No.: VC4153835
Molecular Formula: C20H25N3O4
Molecular Weight: 371.437
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309569-97-7 |
|---|---|
| Molecular Formula | C20H25N3O4 |
| Molecular Weight | 371.437 |
| IUPAC Name | 2-[[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
| Standard InChI | InChI=1S/C20H25N3O4/c1-14-4-7-19(24)23(21-14)13-15-8-10-22(11-9-15)20(25)16-5-6-17(26-2)18(12-16)27-3/h4-7,12,15H,8-11,13H2,1-3H3 |
| Standard InChI Key | TVMVEBWDSOVZJZ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Introduction
2-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a pyridazinone core, which is known for its biological activity, and a piperidine moiety, often found in pharmacologically active compounds. The presence of a 3,4-dimethoxybenzoyl group further enhances its potential for diverse biological interactions.
Synthesis Methods
The synthesis of 2-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multi-step reactions. A common approach includes the acylation of piperidine with 3,4-dimethoxybenzoyl chloride, followed by alkylation with a suitable pyridazinone derivative. Organic solvents like dichloromethane or tetrahydrofuran are commonly used, along with catalysts such as triethylamine or pyridine to facilitate the reactions.
Biological Activity and Potential Applications
This compound is of interest in medicinal chemistry due to its potential biological activities. The piperidine moiety may interact with neurotransmitter receptors, while the pyridazinone core could inhibit certain enzymes involved in disease pathways. Preliminary studies suggest interactions with specific molecular targets, such as enzymes or receptors, although the precise mechanism of action remains to be fully elucidated.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 2-((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one | C22H27N3O4 | 397.5 g/mol | Medicinal chemistry, pharmacology |
| 1-{[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole | Not specified | Approximately 447.458 g/mol | Janus kinase inhibitors, autoimmune diseases |
| 3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one | Not specified | Not specified | Various biological activities |
Research Findings and Future Directions
Research on 2-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is ongoing, with a focus on its potential as a lead compound for drug development. The compound's unique combination of functional groups may confer distinct biological activities and chemical reactivity compared to similar compounds. Further studies are needed to fully understand its mechanism of action and to explore its therapeutic potential.
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